[(1R,6R)-6-iodo-3-(4-methylbenzenesulfonyl)-3-azabicyclo[4.1.0]heptan-1-yl]methanol
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Overview
Description
[(1R,6R)-6-iodo-3-(4-methylbenzenesulfonyl)-3-azabicyclo[4.1.0]heptan-1-yl]methanol is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of an iodine atom, a methylbenzenesulfonyl group, and a bicyclic heptane structure, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,6R)-6-iodo-3-(4-methylbenzenesulfonyl)-3-azabicyclo[4.1.0]heptan-1-yl]methanol typically involves multiple steps, including the introduction of the iodine atom and the formation of the bicyclic structure. Common synthetic routes may involve:
Halogenation: Introduction of the iodine atom through halogenation reactions.
Cyclization: Formation of the bicyclic structure through cyclization reactions.
Sulfonylation: Addition of the methylbenzenesulfonyl group using sulfonyl chloride reagents under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
[(1R,6R)-6-iodo-3-(4-methylbenzenesulfonyl)-3-azabicyclo[4.1.0]heptan-1-yl]methanol can undergo various chemical reactions, including:
Oxidation: Conversion of the alcohol group to a ketone or aldehyde.
Reduction: Reduction of the iodine atom to a less reactive species.
Substitution: Replacement of the iodine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of deiodinated products.
Substitution: Formation of azides or thiol-substituted products.
Scientific Research Applications
[(1R,6R)-6-iodo-3-(4-methylbenzenesulfonyl)-3-azabicyclo[4.1.0]heptan-1-yl]methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of [(1R,6R)-6-iodo-3-(4-methylbenzenesulfonyl)-3-azabicyclo[4.1.0]heptan-1-yl]methanol involves its interaction with specific molecular targets and pathways. The iodine atom and sulfonyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways and exerting its effects.
Comparison with Similar Compounds
[(1R,6R)-6-iodo-3-(4-methylbenzenesulfonyl)-3-azabicyclo[4.1.0]heptan-1-yl]methanol can be compared with other similar compounds such as:
- [(1R,6S)-2-benzyl-2-azabicyclo[4.1.0]heptan-1-yl]methanol
- (1R,4S,6R)-4-Isopropyl-1-methyl-7-oxabicyclo[4.1.0]heptan-2-one
These compounds share structural similarities but differ in their functional groups and reactivity, highlighting the uniqueness of this compound in terms of its iodine and sulfonyl functionalities.
Properties
Molecular Formula |
C14H18INO3S |
---|---|
Molecular Weight |
407.27 g/mol |
IUPAC Name |
[(1R,6R)-6-iodo-3-(4-methylphenyl)sulfonyl-3-azabicyclo[4.1.0]heptan-1-yl]methanol |
InChI |
InChI=1S/C14H18INO3S/c1-11-2-4-12(5-3-11)20(18,19)16-7-6-14(15)8-13(14,9-16)10-17/h2-5,17H,6-10H2,1H3/t13-,14+/m1/s1 |
InChI Key |
LMWCYVDMBMUSGF-KGLIPLIRSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC[C@@]3(C[C@@]3(C2)CO)I |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC3(C2)CO)I |
Origin of Product |
United States |
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